1-(2-Bromoethyl)-4-phenyltriazole
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMHWCIUBWPUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, or "click chemistry," is a cornerstone for 1,4-disubstituted triazole synthesis. For 1-(2-bromoethyl)-4-phenyltriazole, this method involves:
Reagents :
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Azide component : Phenyl azide (synthesized from aniline via diazotization and sodium azide treatment).
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Alkyne component : 2-Bromoethylacetylene (prepared by bromination of propargyl alcohol followed by oxidation).
Procedure :
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Click Reaction : Combine phenyl azide (1.2 equiv.) and 2-bromoethylacetylene (1.0 equiv.) in a 1:1 t-BuOH/H<sub>2</sub>O mixture.
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Catalysis : Add CuSO<sub>4</sub>·5H<sub>2</sub>O (5 mol%) and sodium ascorbate (10 mol%) under nitrogen.
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Reaction Conditions : Stir at 25°C for 12 hours, monitoring progress via TLC (hexane:ethyl acetate, 7:3).
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Workup : Extract with ethyl acetate, dry over MgSO<sub>4</sub>, and purify via silica gel chromatography (DCM:methanol, 95:5).
Yield : 72–85% (dependent on azide purity).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Chromatography | DCM:MeOH (95:5) |
| Characterization | <sup>1</sup>H NMR, IR |
Mechanistic Insight : The copper(I) catalyst facilitates a stepwise cycloaddition, ensuring 1,4-regioselectivity. The bromoethyl group remains intact due to the mild reaction conditions.
Sonogashira Cross-Coupling Followed by Cyclization
This two-step approach leverages palladium-copper catalysis to assemble the triazole core:
Step 1: Sonogashira Coupling
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Substrates : 1-Azido-4-bromobenzene and 2-bromoethynyltrimethylsilane.
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Conditions : Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%), CuI (7.5 mol%), triethylamine, DME, 110°C, 24 hours.
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Product : 1-(4-Bromophenyl)-2-(trimethylsilyl)ethyne.
Step 2: Cyclization and Deprotection
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Cyclization : React the Sonogashira product with acetylacetone in ethanol under basic conditions (NaOEt) to form the triazole ring.
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TMS Deprotection : Treat with K<sub>2</sub>CO<sub>3</sub> in methanol to remove the trimethylsilyl group, yielding this compound.
Advantages :
Direct Alkylation of 4-Phenyl-1H-1,2,3-triazole
A one-pot alkylation strategy introduces the bromoethyl group post-triazole formation:
Procedure :
-
Triazole Synthesis : Prepare 4-phenyl-1H-1,2,3-triazole via cyclocondensation of benzaldehyde and semicarbazide.
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Alkylation : React the triazole (1.0 equiv.) with 1,2-dibromoethane (2.5 equiv.) in DMF using K<sub>2</sub>CO<sub>3</sub> (3.0 equiv.) as base.
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Conditions : Heat at 80°C for 6 hours, then purify via recrystallization (ethanol:water, 4:1).
Yield : 58–64% (limited by regioselectivity).
Challenges :
Reaction Optimization and Scalability
Catalytic System Tuning
Solvent Effects
| Method | Optimal Solvent | Yield Improvement |
|---|---|---|
| CuAAC | t-BuOH/H<sub>2</sub>O | +12% |
| Sonogashira | DME | +9% |
| Alkylation | DMF | +6% |
Polar aprotic solvents (DMF, DME) enhance electrophilic reactivity in alkylation and coupling steps.
Spectroscopic Characterization
<sup>1</sup>H NMR Analysis
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-4-phenyltriazole, and what key intermediates are involved?
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition or Suzuki-Miyaura coupling to introduce the bromoethyl and phenyl groups. For example, bromoethylation of a triazole precursor can be achieved using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF at 70–80°C) . Key intermediates include 4-phenyl-1H-triazole and 2-bromoethyl halides. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm intermediate purity .
Q. How is this compound characterized structurally, and what analytical techniques are preferred?
Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water gradients) ensures purity assessment . X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., triazole C=N stretching at ~1,500 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight, and 2D NMR (COSY, HSQC) maps proton-carbon correlations .
Q. What are the primary research applications of this compound in medicinal chemistry?
The bromoethyl group enables covalent bonding with biological targets (e.g., enzyme active sites). It serves as a precursor for:
- Antimicrobial agents : Modifying the phenyl group enhances activity against Gram-positive bacteria .
- Kinase inhibitors : The triazole core participates in hydrogen bonding with ATP-binding pockets . Biological assays (e.g., MIC, IC₅₀) should include controls like ciprofloxacin or staurosporine for validation .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, particularly in coupling steps?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) enhance phase transfer in biphasic systems .
- Catalyst tuning : Pd(PPh₃)₄ for Suzuki coupling reduces side-product formation compared to Pd(OAc)₂ .
- Temperature control : Maintaining 80–90°C prevents premature dehalogenation of the bromoethyl group .
Q. How should researchers address contradictory biological activity data for this compound derivatives?
Contradictions often arise from varied assay conditions or substituent effects . Mitigation strategies include:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Metabolic stability studies : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Comparative SAR : Replace bromoethyl with chloroethyl or iodoethyl to evaluate halogen-dependent activity .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G* level) model transition states for SN2 reactions, highlighting steric effects from the phenyl group .
- Molecular docking (AutoDock Vina) predicts binding modes with cysteine residues in target proteins .
- QSAR models using Hammett σ constants correlate electronic effects of para-substituents on reaction rates .
Methodological Challenges
Q. What strategies prevent undesired side reactions (e.g., elimination) during bromoethyl functionalization?
Q. How can researchers validate the stability of this compound under physiological conditions?
Conduct accelerated stability studies :
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